2-Chloroethyl acrylate
Overview
Description
2-Chloroethyl acrylate: is an organic compound with the molecular formula C5H7ClO2 . It is an ester of acrylic acid and 2-chloroethanol. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is insoluble in water and has a pungent odor .
Mechanism of Action
Target of Action
It is known that 2-chloroethyl acrylate is primarily used in the synthesis of polymers and coatings as a reactive monomer .
Mode of Action
The mode of action of this compound involves its reactivity with other compounds during polymerization. The double bond in the acrylate part of the molecule allows it to react with other monomers to form polymers .
Biochemical Pathways
In the context of polymer synthesis, this compound participates in the polymerization process, contributing to the formation of the polymer chain .
Result of Action
The primary result of this compound’s action is the formation of polymers when it undergoes polymerization. These polymers can have various properties depending on the other monomers involved in the polymerization process .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the polymerization process can be initiated by heat, peroxides, light, or even contaminants . Furthermore, it should be noted that this compound should be stored under cool conditions (2-8°C) to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl acrylate can be synthesized through the esterification of acrylic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed to produce the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, heat, or light.
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Requires acidic or basic conditions and elevated temperatures.
Major Products Formed:
Poly(this compound): Used in coatings and adhesives.
Acrylic Acid and 2-Chloroethanol: Formed through hydrolysis.
Scientific Research Applications
2-Chloroethyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Used in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
Ethyl acrylate: Similar in structure but lacks the chlorine atom.
Methyl methacrylate: Contains a methyl group instead of a chlorine atom.
2-Hydroxyethyl acrylate: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness of 2-Chloroethyl Acrylate: The presence of the chlorine atom in this compound makes it more reactive compared to other acrylates. This reactivity allows it to undergo a wider range of chemical reactions, making it a versatile intermediate in chemical synthesis .
Properties
IUPAC Name |
2-chloroethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBAYNMEIXUTJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Record name | 2-CHLOROETHYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27456-40-2 | |
Record name | 2-Propenoic acid, 2-chloroethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27456-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8024783 | |
Record name | 2-Chloroethyl acrylate | |
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Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water (<1 mg/mL at 70 °F). (NTP, 1992) | |
Record name | 2-CHLOROETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19992 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
124 to 127 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-CHLOROETHYL ACRYLATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
Record name | 2-CHLOROETHYL ACRYLATE | |
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Density |
1.1404 (NTP, 1992) - Denser than water; will sink | |
Record name | 2-CHLOROETHYL ACRYLATE | |
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CAS No. |
2206-89-5 | |
Record name | 2-CHLOROETHYL ACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19992 | |
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Record name | Chloroethyl acrylate | |
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Record name | 2-Chloroethyl acrylate | |
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Record name | 2-CHLOROETHYL ACRYLATE | |
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Record name | 2-CHLOROETHYL ACRYLATE | |
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Record name | 2-Chloroethyl acrylate | |
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Record name | 2-chloroethyl acrylate | |
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Record name | 2-CHLOROETHYL ACRYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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